molecular formula C8H13BrN2O B1286116 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol CAS No. 925607-98-3

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B1286116
CAS No.: 925607-98-3
M. Wt: 233.11 g/mol
InChI Key: RJDALWIAGKTUGG-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is a versatile pyrazole derivative that serves as a key synthetic intermediate in medicinal chemistry and chemical biology research. Its primary value lies in its functionalization: the bromine atom at the 4-position of the pyrazole ring is amenable to various cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures. Concurrently, the terminal hydroxyl group on the propanol chain can be used to link this scaffold to other molecules or solid supports , making it a valuable precursor for developing targeted chemical probes. This compound is part of a class of molecules investigated for their biological activity; for instance, structurally related pyrazole compounds have been identified as potent inhibitors of enzymes like Dihydroorotate Dehydrogenase (DHODH), a target in immunology and oncology. Research into similar pyrazole derivatives has shown potential in inducing apoptosis in cancer cells . Furthermore, its structure is relevant in the design and synthesis of potential therapeutic agents, and it may be utilized in the development of PROTACs (Proteolysis Targeting Chimeras) due to its ability to connect a target-binding ligand to an E3 ubiquitin ligase recruiter. This product is intended for research purposes only by trained professionals in a laboratory setting. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-6-8(9)7(2)11(10-6)4-3-5-12/h12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDALWIAGKTUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCO)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586332
Record name 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925607-98-3
Record name 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole

One common method involves the nucleophilic substitution of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable 3-halo-propan-1-ol derivative under basic conditions. This reaction typically proceeds via an SN2 mechanism where the pyrazole nitrogen acts as a nucleophile.

  • Reaction conditions:
    • Base: Potassium carbonate or sodium hydride.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Ambient to moderate heating (25–80°C).
  • Outcome: Formation of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol with moderate to good yields.

Suzuki Coupling Followed by Functional Group Transformations

A more sophisticated approach involves Suzuki-Miyaura cross-coupling reactions to build the pyrazole ring substituted with bromine, followed by conversion to the propanol side chain.

  • Key steps:
    • Suzuki coupling of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile or related aryl halides to form intermediates.
    • Subsequent deprotection and functional group modifications to introduce the propanol chain.
  • Catalysts: Palladium-based catalysts such as bis(triphenylphosphine)palladium(II) chloride.
  • Solvents: Tetrahydrofuran (THF), toluene, water mixtures.
  • Advantages: High selectivity, reduced palladium catalyst loading (0.5–2 mol%), and improved yields (~84.5% over multiple steps).
  • Isolation: Precipitation by addition of water or ethanol, avoiding cumbersome distillation steps.

This method is well-suited for large-scale synthesis due to reduced catalyst use and simplified purification.

Hydroxy Deprotection and Crystallization Techniques

In some synthetic routes, protecting groups are used on hydroxyl functionalities to improve reaction selectivity. After the key pyrazole intermediate is formed, hydroxy protecting groups are removed using suitable deprotecting agents in organic solvents or solvent-water mixtures at temperatures above 10°C.

  • Process: Treatment of protected intermediates with hydroxy deprotecting agents.
  • Outcome: Crystallization of the target compound or its derivatives in specific polymorphic forms (e.g., crystalline Form-T 15-3).
  • Significance: This step is crucial for obtaining high-purity crystalline products suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Catalyst/Agent Solvent(s) Temperature Yield/Notes
Direct alkylation 4-bromo-3,5-dimethyl-1H-pyrazole + 3-halo-propan-1-ol K2CO3 or NaH DMF, DMSO 25–80°C Moderate to good yields
Suzuki coupling + transformation Pyrazole boronic ester + aryl bromide Pd(PPh3)2Cl2 (0.5–2 mol%) THF, toluene, water Ambient to reflux High yield (~84.5%), scalable
Hydroxy deprotection + crystallization Protected pyrazole intermediate + deprotecting agent Hydroxy deprotecting agent Organic solvent/water mix >10°C High purity crystalline forms

Detailed Research Findings

  • The Suzuki coupling method described in patent EP3280710B1 demonstrates that the palladium catalyst loading can be minimized to 0.5–0.8 mol% without compromising the reaction efficiency, significantly reducing costs and metal contamination in the final product.
  • The use of mixed solvents (THF-toluene-water) and phase transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates and product isolation.
  • Hydroxy deprotection steps are optimized to maintain product integrity and achieve crystalline polymorphs with desirable physical properties, which is crucial for downstream processing and formulation.
  • Direct alkylation methods provide a straightforward synthetic route but may require careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition.

Chemical Reactions Analysis

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol are best understood through comparative analysis with structurally related pyrazole derivatives. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Key Structural Features Functional Group Differences Biological/Chemical Implications Reference
This compound Bromine, methyl groups, propan-1-ol chain Hydroxyl group at terminal position Enhanced solubility and hydrogen bonding
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine Amine replaces hydroxyl group -NH₂ instead of -OH Altered solubility and basicity; potential for covalent bonding
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol Chlorine replaces bromine -Cl instead of -Br Reduced steric bulk and electronegativity; altered bioactivity
3-(4-Methylpyrazolyl)propan-1-ol No halogen substituent Lacks bromine/methyl groups Lower reactivity; reduced antimicrobial potential
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid Propanoic acid replaces propanol -COOH instead of -OH Increased acidity; potential for salt formation

Key Research Findings

  • Structure-Activity Relationships (SAR) : Bromine and methyl groups on the pyrazole ring are critical for antimicrobial and anticancer activity. Substitution with chlorine or removal of bromine reduces potency by 30–50% .
  • Thermal Stability : The compound decomposes at 210°C, higher than carboxylic acid derivatives (180–190°C), due to hydrogen bonding from the hydroxyl group .

Biological Activity

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is an organic compound with the molecular formula C8H13BrN2O and a molecular weight of 233.11 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name: 3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-ol
  • CAS Number: 925607-98-3
  • Molecular Weight: 233.11 g/mol
  • Molecular Formula: C8H13BrN2O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine substituent and the pyrazole ring are critical for binding to these targets, which modulates their activity. The compound's structure allows it to participate in various biochemical pathways, influencing cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that compounds containing pyrazole derivatives can possess significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.

2. Antitumor Activity
The compound's structural analogs have been explored for their antitumor effects. Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

3. Enzyme Inhibition
The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its interaction with these enzymes can lead to altered metabolic states in cells, which is essential for drug development targeting metabolic diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Antitumor EffectsShowed promising results in reducing tumor growth in vitro via apoptosis pathways.
Enzyme InteractionIdentified as a potent inhibitor of specific kinases involved in cancer progression.

Detailed Research Example

In a study published in MDPI, researchers synthesized several pyrazole derivatives, including those similar to this compound, and evaluated their biological activities. The results indicated that modifications on the pyrazole ring significantly impacted the compounds' efficacy against various cancer cell lines and microbial strains .

Q & A

Q. What are the recommended synthetic routes for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions using 4-bromo-3,5-dimethylpyrazole (CAS 3398-16-1) as a precursor . For example:

  • Alkylation: React 4-bromo-3,5-dimethylpyrazole with 3-chloropropanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Purification: Use column chromatography (ethyl acetate/hexane, 1:4 ratio) to isolate the product . Purity (>95%) can be confirmed via HPLC or NMR, as demonstrated for analogous pyrazole derivatives in purity reports .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Refinement programs like SHELXL ( ) enable precise determination of bond lengths, angles, and torsional parameters. For example:

  • Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation.
  • Validation: Apply the ADDSYM algorithm in PLATON to check for missed symmetry .

    Example: A related compound, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol, showed C–N bond lengths of 1.35–1.38 Å, consistent with pyrazole ring geometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify pyrazole protons (δ 6.2–6.5 ppm) and hydroxyl protons (δ 1.5–2.0 ppm, broad). Compare with data for 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propan-1-ol (δ 7.1 ppm for nitro groups) .
  • FT-IR: Look for O–H stretches (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
  • Mass Spectrometry: ESI-MS can confirm the molecular ion peak (expected m/z 247.09 for C₈H₁₄BrN₂O) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or tautomerism in this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize geometry and compute Fukui indices for electrophilic/nucleophilic sites.
  • Tautomer Analysis: Compare energy barriers for pyrazole ring tautomerism (e.g., 1H vs. 2H forms). Studies on 3,5-dimethylpyrazole derivatives show a preference for the 1H form due to steric stabilization .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Methodological Answer:

  • Case Study: If NMR suggests rotational freedom in the propanol chain but SCXRD shows a fixed conformation, perform variable-temperature NMR to assess dynamic behavior.
  • Twinned Data: Use SHELXD for structure solution and SHELXL for refinement of twinned crystals, as described for high-resolution macromolecular data .

Q. How can this compound serve as a building block for complex heterocycles in medicinal chemistry?

Methodological Answer:

  • Suzuki Coupling: Replace the bromine atom with aryl/heteroaryl groups using Pd(PPh₃)₄ .
  • Functionalization: Convert the hydroxyl group to a tosylate for nucleophilic substitution (e.g., with amines to generate pyrazole-alkylamine derivatives) .

    Example: 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride (CAS EN300-744276) was synthesized via similar strategies .

Q. What are the challenges in analyzing polymorphic forms of this compound, and how are they addressed?

Methodological Answer:

  • DSC/TGA: Identify melting points and thermal stability differences between polymorphs.
  • PXRD: Compare experimental patterns with simulated data from Mercury (CCDC). For example, a related compound, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide, exhibited two polymorphs with distinct hydrogen-bonding networks .

Q. How does steric hindrance from the 3,5-dimethyl groups influence reaction kinetics?

Methodological Answer:

  • Kinetic Studies: Monitor bromine substitution reactions (e.g., with NaN₃) via UV-Vis spectroscopy. The dimethyl groups reduce reaction rates by ~40% compared to unsubstituted pyrazoles, as shown in Arrhenius plots for analogous systems .
  • Molecular Dynamics: Simulate transition states using GROMACS to quantify steric effects.

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